(1Z)-2-(1H-benzimidazol-1-yl)-N'-hydroxyethanimidamide
Overview
Description
(1Z)-2-(1H-benzimidazol-1-yl)-N’-hydroxyethanimidamide is a chemical compound that features a benzimidazole ring, which is a common structural motif in many biologically active molecules. Benzimidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-(1H-benzimidazol-1-yl)-N’-hydroxyethanimidamide typically involves the formation of the benzimidazole ring followed by the introduction of the ethanimidamide moiety. Common synthetic routes may include:
Cyclization Reactions: Starting from o-phenylenediamine and carboxylic acids or their derivatives to form the benzimidazole core.
Amidation Reactions: Introducing the ethanimidamide group through reactions with appropriate amines and aldehydes or nitriles.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole ring, leading to various oxidized derivatives.
Reduction: Reduction reactions could modify the ethanimidamide group, potentially converting it to different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while substitution could introduce alkyl or aryl groups onto the benzimidazole ring.
Scientific Research Applications
Chemistry
In chemistry, (1Z)-2-(1H-benzimidazol-1-yl)-N’-hydroxyethanimidamide can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate.
Biology
In biological research, benzimidazole derivatives are often studied for their potential as enzyme inhibitors or receptor ligands. This compound could be investigated for similar applications.
Medicine
Medicinally, compounds with benzimidazole cores are explored for their therapeutic potential. This compound might be evaluated for its efficacy in treating infections, cancer, or other diseases.
Industry
In industry, such compounds could be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of (1Z)-2-(1H-benzimidazol-1-yl)-N’-hydroxyethanimidamide would depend on its specific biological target. Generally, benzimidazole derivatives can interact with DNA, proteins, or enzymes, disrupting their normal function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-aminobenzimidazole: A derivative with an amino group, often used in medicinal chemistry.
N-methylbenzimidazole: Another derivative with a methyl group, showing different reactivity and properties.
Uniqueness
(1Z)-2-(1H-benzimidazol-1-yl)-N’-hydroxyethanimidamide is unique due to the presence of the ethanimidamide group, which may confer distinct biological or chemical properties compared to other benzimidazole derivatives.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-N'-hydroxyethanimidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c10-9(12-14)5-13-6-11-7-3-1-2-4-8(7)13/h1-4,6,14H,5H2,(H2,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDQRWUPXDEQQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694343 | |
Record name | (1H-Benzimidazol-1-yl)-N'-hydroxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4404-31-3 | |
Record name | (1H-Benzimidazol-1-yl)-N'-hydroxyethanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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